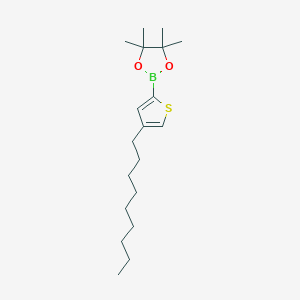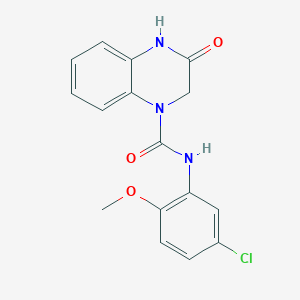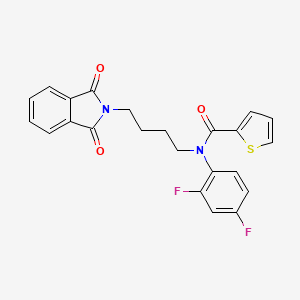
3-methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 1,2,3-triazole, which is a heterocyclic organic compound that has been extensively studied for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety is well-known for its biological activities. Several medications, including tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. These compounds often exhibit antimicrobial, antiviral, or anticancer properties. Researchers can explore the potential of our compound in drug discovery, aiming to develop novel therapeutics .
Antibacterial Agents
Given the prevalence of antibiotic-resistant bacteria, there’s a constant need for new antibacterial agents. Our compound could be evaluated for its antibacterial activity against pathogenic strains such as E. coli, K. pneumoniae, S. dysentriae, and S. flexnei. Researchers can investigate its mechanism of action and assess its efficacy in combating bacterial infections .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Investigating the anti-inflammatory potential of our compound could lead to the development of new anti-inflammatory drugs. Researchers can explore its effects on inflammatory pathways and cytokine production .
Anticancer Agents
Triazoles have shown promise as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell growth. Our compound could be tested against different cancer cell lines to assess its cytotoxicity and potential as a targeted therapy. Researchers may investigate its interactions with key cellular components .
Coordination Chemistry and Catalysis
1,2,3-Triazoles are versatile ligands in coordination chemistry. Researchers can explore the coordination behavior of our compound with transition metals. Additionally, it may serve as a catalyst in organic transformations, such as click reactions or other synthetic processes. Investigating its catalytic activity could reveal valuable insights .
Material Science and Supramolecular Chemistry
Functionalized triazoles find applications in material science. Our compound could be incorporated into polymers, nanoparticles, or supramolecular assemblies. Researchers can study its self-assembly behavior, solubility, and optical properties. Such investigations contribute to the design of advanced materials .
Eigenschaften
IUPAC Name |
(3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-16(10-8-13)22-14(2)18(20-21-22)19(23)25-12-15-5-4-6-17(11-15)24-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOPGKGMVLGMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2826063.png)
![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)


![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)
![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)


![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)